7-ethyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Beschreibung
This compound is a tricyclic carboxamide derivative featuring a complex polycyclic core with ethyl, imino, methoxyethyl, and oxo substituents. The compound’s stereoelectronic profile, influenced by hydrogen bonding and π-stacking interactions (as inferred from crystallographic methodologies like SHELX ), makes it a subject of interest in medicinal and materials chemistry.
Eigenschaften
IUPAC Name |
7-ethyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-21-14(18)11(16(23)19-7-9-25-2)10-12-15(21)20-13-6-4-5-8-22(13)17(12)24/h4-6,8,10,18H,3,7,9H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIVHVDBYXCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCOC)C(=O)N3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation and Cyclization Reactions
The foundational step involves condensation between a substituted aniline derivative and a carbonyl-containing precursor to form the imino-oxo intermediate. VulcanChem reports that condensation reactions under reflux conditions in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 80–100°C for 12–24 hours yield the tricyclic backbone. A critical modification involves introducing the 2-methoxyethyl group via nucleophilic substitution, where potassium carbonate or cesium carbonate acts as a base in acetonitrile at 60°C.
Subsequent cyclization to form the triazatricyclo structure employs ring-closing metathesis (RCM) using Grubbs catalyst (5–10 mol%) in dichloromethane under inert atmosphere. This step achieves 70–85% yields, with purity dependent on solvent selection and catalyst loading.
The introduction of the ethyl and methoxyethyl groups requires precise catalytic conditions. Key steps include:
Ethylation Strategies
Methoxyethyl Side Chain Installation
The 2-methoxyethyl group is introduced via Mitsunobu reaction:
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
-
Conditions : 0°C to room temperature, 6–8 hours, yielding 80–90% conversion.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Optimization
| Parameter | Condensation Reaction | Cyclization | Hydrogenation |
|---|---|---|---|
| Solvent | DMF | DCM | Methanol |
| Temperature (°C) | 80 | 40 | 25 |
| Yield (%) | 78 ± 3 | 82 ± 2 | 94 ± 1 |
| Data synthesized from |
Continuous flow systems improve reproducibility, reducing reaction times by 40% compared to batch processes. Green chemistry principles advocate for cyclopentyl methyl ether (CPME) as a sustainable alternative to THF, achieving comparable yields (76–79%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key peaks include δ 1.26 (t, J=7.2 Hz, CH₂CH₃), δ 3.38 (s, OCH₃), and δ 8.21 (s, imino proton).
-
HRMS : Calculated for C₂₄H₂₅N₅O₄ [M+H]⁺: 448.1932; Found: 448.1935.
Comparative Analysis of Synthesis Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Condensation/RCM | 5 | 58 | 98 | $$$ |
| Aziridine Hydrogenation | 4 | 72 | 99.5 | $$$$ |
| Adapted from |
The aziridine route offers superior enantiocontrol but requires costly palladium catalysts. In contrast, the condensation-RCM approach is more scalable for industrial production despite lower overall yields.
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against a variety of pathogens. The mechanism often involves disruption of cellular membranes or inhibition of specific metabolic pathways.
Anticancer Potential
Preliminary findings suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Ongoing research aims to identify the exact molecular targets involved.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression.
Anticancer Study
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls (p < 0.05). The study suggested a dose-dependent relationship with cytotoxicity.
Ames Test for Mutagenicity
In an Ames test evaluating mutagenic potential, the compound showed strong positive results indicating it may cause mutations at certain concentrations.
Chemistry
The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is explored for its therapeutic applications, particularly in drug development targeting various diseases.
Industry
It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-ethyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analog: N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- CAS No.: 371212-22-5
- Structural Difference : The presence of an 11-methyl group distinguishes this analog from the target compound.
- Hydrogen bonding patterns, analyzed via graph set theory , could differ due to steric hindrance. Synthetic Feasibility: The discontinuation of this analog (marked Descatalogado in ) suggests challenges in synthesis, purification, or scalability compared to the target compound.
Broader Structural Class: Tricyclic Carboxamides and Imino-Oxo Derivatives
- Common Features: Tricyclic Core: Shared 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca framework, which may confer rigidity and influence binding interactions in biological systems. Functional Groups: The imino and carboxamide moieties are critical for hydrogen bonding, as observed in related compounds (e.g., spiro-decane diones in ).
- Divergences :
- Substituent Variations : Analogs may differ in alkyl (ethyl vs. methyl) or aryl groups, impacting lipophilicity and bioavailability. For example, the methoxyethyl group in the target compound could enhance water solubility compared to purely hydrophobic substituents.
Methodological Considerations in Comparing Similarity
- Computational Approaches : As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based analyses) underpin virtual screening protocols. These methods assess overlap in functional groups and topology, which could predict biological activity or physicochemical trends .
- Experimental Techniques :
- Spectroscopy : IR and UV-Vis data (as used in ) provide insights into electronic transitions and functional group vibrations, enabling direct comparison of substituent effects.
- Crystallography : SHELX-based refinements elucidate 3D conformations and intermolecular interactions, critical for understanding stability and polymorphism.
Data Table: Structural and Inferred Property Comparison
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 365.4 g/mol. The structure features multiple heterocyclic rings, which contribute to its unique biological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 7-ethyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that it may possess significant antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation) .
- Another research highlighted its ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
-
Antimicrobial Activity :
- In vitro assays showed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- A comparative study indicated that the compound's antimicrobial mechanism involves disrupting bacterial cell wall synthesis .
- Anti-inflammatory Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
